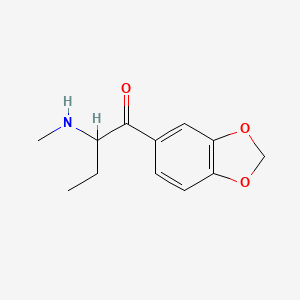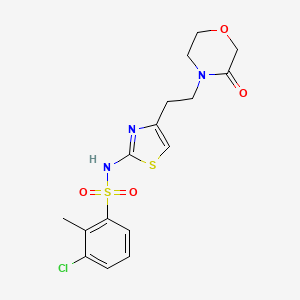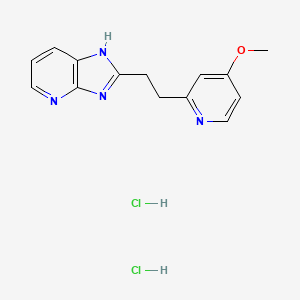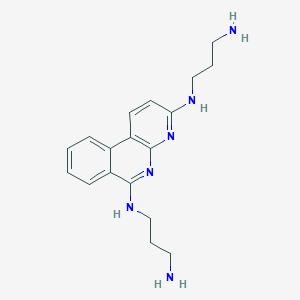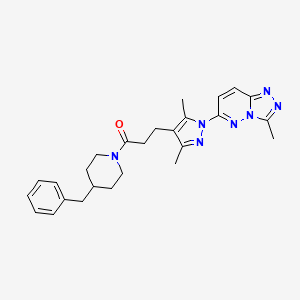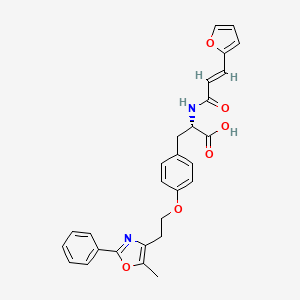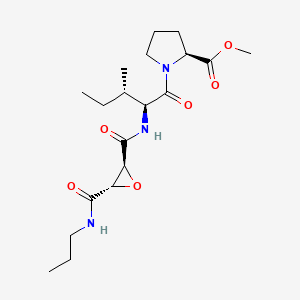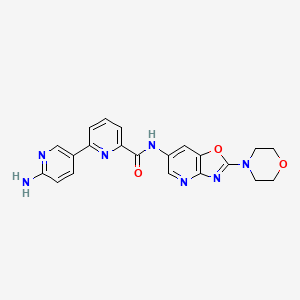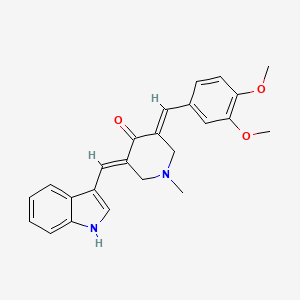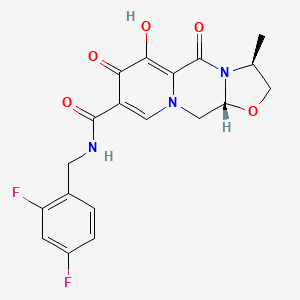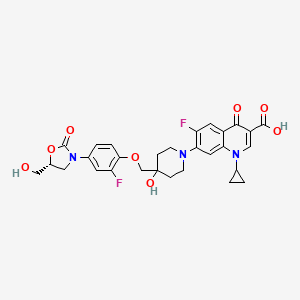
CBL0100
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CBL0100 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions to ensure high yield and purity. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Analyse Des Réactions Chimiques
Types of Reactions
CBL0100 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties .
Applications De Recherche Scientifique
CBL0100 has a wide range of scientific research applications, including:
Mécanisme D'action
CBL0100 exerts its effects by targeting the facilitates chromatin transcription (FACT) complex. It inhibits viral transcriptional elongation by preventing FACT-induced nucleosome disassembly and RNA polymerase II recruitment to the nucleosome-1 region. This results in decreased transcriptional activity and reduced viral replication and reactivation .
Comparaison Avec Des Composés Similaires
CBL0100 is unique in its mechanism of action compared to other antiviral compounds. Similar compounds include:
PF-3758309: Targets p21-activated kinase (PAK) and has shown efficacy in blocking latency reversal.
Danusertib: An aurora kinase inhibitor with potential antiviral properties.
AZ628: Targets Raf kinase and has been investigated for its antiviral effects.
P276-00:
This compound stands out due to its specific targeting of the FACT complex and its dual ability to block both viral replication and reactivation, making it a versatile tool in antiviral research .
Propriétés
Numéro CAS |
1197996-83-0 |
|---|---|
Formule moléculaire |
C24H26N2O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione |
InChI |
InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3 |
Clé InChI |
WBNDUJWRJNLCBD-UHFFFAOYSA-N |
SMILES |
O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O |
SMILES canonique |
CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Curaxin 100; Curaxin100; Curaxin-100; CBL0100; CBL-0100; CBL 0100 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



